molecular formula C14H21FO B14570398 6-Fluoro-4-(6-methylhept-5-EN-2-YL)cyclohex-2-EN-1-one CAS No. 61779-41-7

6-Fluoro-4-(6-methylhept-5-EN-2-YL)cyclohex-2-EN-1-one

Cat. No.: B14570398
CAS No.: 61779-41-7
M. Wt: 224.31 g/mol
InChI Key: VBDHNKNZZBSFOV-UHFFFAOYSA-N
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Description

6-Fluoro-4-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one is a chemical compound with a unique structure that includes a fluorine atom, a cyclohexene ring, and a methylheptenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the cyclohexene ring and introduce the fluorine atom through a fluorination reaction. The methylheptenyl side chain can be added via a series of alkylation and olefination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as automated synthesis and real-time monitoring, ensures consistent quality and efficiency. Safety measures are also crucial to handle the reactive intermediates and hazardous reagents involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-Fluoro-4-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is utilized in the development of new materials and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The cyclohexene ring and methylheptenyl side chain contribute to its binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications that require specific chemical characteristics.

Properties

CAS No.

61779-41-7

Molecular Formula

C14H21FO

Molecular Weight

224.31 g/mol

IUPAC Name

6-fluoro-4-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C14H21FO/c1-10(2)5-4-6-11(3)12-7-8-14(16)13(15)9-12/h5,7-8,11-13H,4,6,9H2,1-3H3

InChI Key

VBDHNKNZZBSFOV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)C1CC(C(=O)C=C1)F

Origin of Product

United States

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